molecular formula C23H21N7O3 B6532662 methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate CAS No. 920219-09-6

methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate

Cat. No.: B6532662
CAS No.: 920219-09-6
M. Wt: 443.5 g/mol
InChI Key: GNYQLDYCQXKQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a phenyl group and linked via a piperazine-carbonyl bridge to a methyl benzoate moiety. Its synthesis likely involves multi-step reactions, including esterification, hydrazide formation, and cyclization, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

methyl 2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-33-23(32)18-10-6-5-9-17(18)22(31)29-13-11-28(12-14-29)20-19-21(25-15-24-20)30(27-26-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYQLDYCQXKQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate (CAS Number: 920219-09-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N7O3C_{23}H_{21}N_{7}O_{3}, with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

In a screening study involving multicellular spheroids (MCS), compounds from a drug library were evaluated for their ability to inhibit tumor growth. One notable finding was that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (MCF-7), indicating their potential as anticancer agents .

CompoundCancer Cell LineIC50 (μM)
Triazole Derivative AHCT-1166.2
Triazole Derivative BMCF-727.3

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that compounds with similar structural features exhibited notable antibacterial and antifungal activities against a range of pathogens. For example, some derivatives were found to be more effective than standard antibiotics like rifampicin against Mycobacterium tuberculosis with inhibition rates exceeding 87% .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with triazole and pyrimidine structures often act as enzyme inhibitors in cancer metabolism and microbial resistance mechanisms.
  • Targeting Cellular Signaling : The interaction with specific receptors involved in cell proliferation and apoptosis pathways has been documented for similar compounds.
  • Induction of Oxidative Stress : Many triazole derivatives induce oxidative stress in cancer cells, leading to programmed cell death.

Study on Anticancer Efficacy

A significant study published in Cancer Research examined the efficacy of various triazole-containing compounds against breast cancer cell lines. The results indicated that this compound analogs showed enhanced cytotoxicity compared to traditional chemotherapeutics. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study demonstrated that these compounds could serve as potential leads for developing new antimicrobial agents amid rising antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Triazolo-Pyrimidine vs. This could improve binding affinity to biological targets like kinases or DNA .
  • Pyrrolo-Pyrimidine Analogues: Compound 4 from , -((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide, shares a pyrimidine core but lacks the triazole ring and piperazine linkage. The absence of these groups may reduce its metabolic stability compared to the target compound .

Substituent Effects

  • Fluorophenyl vs. Phenyl Variants: A fluorinated analog, methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate (), introduces electron-withdrawing fluorine to the phenyl group. This modification could enhance metabolic stability and target selectivity compared to the non-fluorinated parent compound .

Functional Group Variations

  • Methyl Benzoate vs. For example, hydrazide 4 () showed 71% yield in synthesis but may face challenges in cellular permeability .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Notable Properties
Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate Triazolo-pyrimidine Phenyl, piperazine, methyl ester Ester ~477.5* High lipophilicity, kinase inhibition potential
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde () Pyrazole Benzoyl, phenyl Aldehyde ~265.3 Antioxidant activity
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide () Pyrrolo-pyrimidine Amino, benzohydrazide Hydrazide ~268.3 Kinase inhibition, 71% synthesis yield
Methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate () Triazolo-pyrimidine 4-Fluorophenyl, piperazine, methyl ester Ester ~495.5* Enhanced metabolic stability

*Estimated using PubChem molecular formula tools.

Research Findings and Implications

  • Synthetic Feasibility :
    The target compound’s synthesis likely mirrors methods for analogous esters (e.g., methyl benzoate in ) but requires precise cyclization to form the triazolo-pyrimidine core. Yields may be lower than hydrazide derivatives due to steric hindrance from the piperazine group .
  • Biological Activity: Triazolo-pyrimidines are known kinase inhibitors, but the methyl benzoate group may reduce water solubility compared to hydrazides. Fluorination () could mitigate this by balancing lipophilicity and electronic effects .
  • Comparative Limitations : Direct biological data for the target compound are absent in the provided evidence. In contrast, pyrazole derivatives () and pyrrolo-pyrimidines () have demonstrated antioxidant and kinase-inhibitory activities, respectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.